molecular formula C9H19N B13614753 2,3-Dimethyl-3-propylpyrrolidine

2,3-Dimethyl-3-propylpyrrolidine

Cat. No.: B13614753
M. Wt: 141.25 g/mol
InChI Key: WNYOYIBHEGKVOF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-propylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and one propyl group attached. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry due to their biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs continuous tube reactors with fixed-bed catalysts. The process involves multistage purification and separation by extractive and azeotropic distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

2,3-Dimethyl-3-propylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,3-dimethyl-3-propylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-5-9(3)6-7-10-8(9)2/h8,10H,4-7H2,1-3H3

InChI Key

WNYOYIBHEGKVOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1C)C

Origin of Product

United States

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